molecular formula C8H8N2S B2822106 Benzo[d]thiazol-5-ylmethanamine CAS No. 933725-07-6

Benzo[d]thiazol-5-ylmethanamine

Cat. No.: B2822106
CAS No.: 933725-07-6
M. Wt: 164.23
InChI Key: FNFFILJWRNVPRK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-ylmethanamine is a heterocyclic organic compound that features a benzothiazole ring fused with a methanamine group. This compound is part of the broader class of thiazoles, which are known for their diverse biological and chemical properties. The benzothiazole moiety is a prominent structural feature in various natural products and synthetic compounds, contributing to its significance in medicinal chemistry and industrial applications .

Biochemical Analysis

Biochemical Properties

Benzo[d]thiazol-5-ylmethanamine has been identified as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the post-translational modification of proteins . This interaction suggests that this compound may play a role in regulating protein function and stability.

Cellular Effects

The inhibition of OGA by this compound can impact various cellular processes. For instance, it can influence cell signaling pathways and gene expression, particularly those related to tau-mediated neurodegeneration, such as Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to OGA, thereby inhibiting its activity. This inhibition can lead to changes in the phosphorylation state of tau, a protein implicated in neurodegenerative diseases .

Metabolic Pathways

This compound’s involvement in metabolic pathways is largely tied to its interaction with OGA. By inhibiting OGA, it could potentially affect the metabolism of O-GlcNAc-modified proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-5-ylmethanamine typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method includes the reaction of 2-aminothiophenol with formaldehyde under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-5-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzo[d]thiazol-5-ylmethanamine is unique due to the presence of both the benzothiazole ring and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1,3-benzothiazol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFFILJWRNVPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933725-07-6
Record name 1-(1,3-benzothiazol-5-yl)methanamine
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